![molecular formula C15H14N2O3 B6392493 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% CAS No. 1261899-65-3](/img/structure/B6392493.png)
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid (4-DCPPA) is a synthetic compound with a wide range of applications in scientific research. It is a useful reagent for organic synthesis and has been used in many biochemical and physiological studies. 4-DCPPA has been found to have various biochemical and physiological effects and can be used in laboratory experiments with many advantages and limitations.
Applications De Recherche Scientifique
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% has been used in a variety of scientific research applications, including organic synthesis, biochemical and physiological studies, and drug development. It has been used as a starting material for the synthesis of various compounds, such as amino acids, peptides, and nucleotides. It has also been used in the synthesis of various drugs, such as anti-inflammatory agents, antibiotics, and anti-cancer agents. 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% has also been used in various biochemical and physiological studies, such as the study of enzyme kinetics and the study of cell signaling pathways.
Mécanisme D'action
The mechanism of action of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% is not yet fully understood. It is believed to act as a substrate for enzymes, and it is thought to interact with proteins and other molecules in the cell. It is also thought to be involved in the regulation of gene expression and the modulation of cell signaling pathways.
Biochemical and Physiological Effects
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, such as proteases, phosphatases, and kinases. It has also been found to modulate the activity of various cell signaling pathways, such as the MAPK pathway. Additionally, 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% has been found to have anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
There are several advantages to using 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% in laboratory experiments. It is relatively easy to synthesize and is readily available. It is also a relatively stable compound and can be stored for long periods of time. Additionally, it is relatively non-toxic and has low reactivity.
However, there are also some limitations to using 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% in laboratory experiments. It is a relatively expensive compound, and the synthesis process can be time-consuming. Additionally, it can be difficult to purify and isolate the compound, and it can be difficult to accurately measure the concentration of the compound.
Orientations Futures
There are a number of potential future directions for research involving 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95%. It could be used in the development of new drugs, such as anti-inflammatory agents, antibiotics, and anti-cancer agents. It could also be used to study the structure and function of proteins and other molecules in the cell. Additionally, it could be used to study the regulation of gene expression and the modulation of cell signaling pathways. Finally, it could be used to study the biochemical and physiological effects of various compounds on cells and organisms.
Méthodes De Synthèse
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% can be synthesized through a number of different methods. The most common synthesis method is the reaction of 4-hydroxy-3-methoxybenzaldehyde and N,N-dimethylaminocarbonyl chloride in the presence of a base catalyst. This reaction produces 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% as the main product and other minor products. The reaction can be carried out in a variety of solvents such as ethanol, methanol, and acetonitrile. The reaction can be optimized by changing the reaction temperature and time, as well as the amount of catalyst used.
Propriétés
IUPAC Name |
4-[3-(dimethylcarbamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-17(2)14(18)12-5-3-4-10(8-12)11-6-7-16-13(9-11)15(19)20/h3-9H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPQKUZWTATZGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

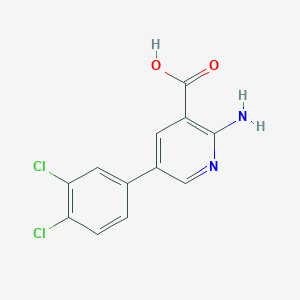


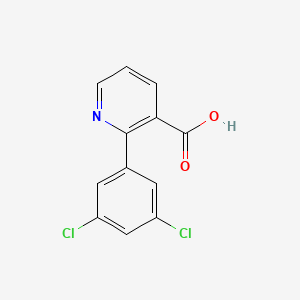

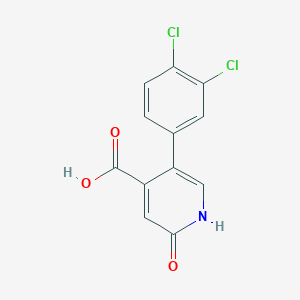
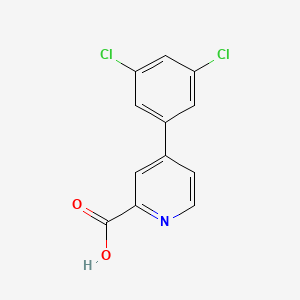

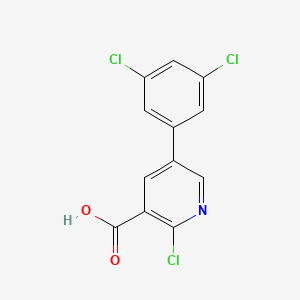
![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6392477.png)



![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6392492.png)